BMS-986142

Catalog No.
S521775
CAS No.
1643368-58-4
M.F
C32H30F2N4O4
M. Wt
572.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-986142

CAS Number

1643368-58-4

Product Name

BMS-986142

IUPAC Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Molecular Formula

C32H30F2N4O4

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1

InChI Key

ZRYMMWAJAFUANM-INIZCTEOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BMS-986142; BMS 986142; BMS986142.

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Isomeric SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F

The exact mass of the compound Bms-986142 is 572.2235 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-986142 is a potent and highly selective, reversible (non-covalent) inhibitor of Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase from the Tec family. BTK is a critical signaling component downstream of the B-cell receptor (BCR) and Fc receptors, making it a key regulator of B-cell and myeloid cell activation, proliferation, and differentiation. As an orally administered small molecule, it serves as a tool compound for investigating BTK-dependent pathways in preclinical models of autoimmune and inflammatory diseases.

References

Standard tool compounds for BTK inhibition, such as ibrutinib, are typically irreversible covalent inhibitors that permanently bind to a cysteine residue (Cys481) in the BTK active site. BMS-986142's reversible, non-covalent mechanism is a critical differentiator; it allows for studies involving target washout, dynamic dose-response relationships, and investigation of biology independent of permanent target modification. Substituting BMS-986142 with a covalent inhibitor is unsuitable for experimental designs that require transient BTK inhibition or aim to avoid the confounding off-target activities associated with the broader reactivity profile of first-generation covalent inhibitors.

High Potency Coupled with a Reversible, Non-Covalent Binding Mechanism

BMS-986142 potently inhibits human recombinant BTK with an IC50 of 0.5 nM in enzymatic assays. Unlike covalent inhibitors such as ibrutinib or acalabrutinib which form a permanent bond with Cys481, BMS-986142's activity is based on reversible, non-covalent interactions, allowing for inhibitor washout and more direct correlation of concentration to effect.

Evidence DimensionEnzymatic Potency (IC50) & Mechanism
Target Compound Data0.5 nM (Reversible, Non-Covalent)
Comparator Or BaselineIbrutinib & Acalabrutinib (Irreversible, Covalent)
Quantified DifferenceSub-nanomolar potency with a fundamentally different, reversible mechanism of action.
ConditionsHuman recombinant BTK enzyme assay.

This enables experimental designs requiring dynamic or transient inhibition of BTK, which is impossible to achieve with standard covalent tool compounds.

High Kinase Selectivity Profile Minimizes Confounding Off-Target Effects

In a screening panel of 384 kinases, BMS-986142 demonstrated high selectivity, with only five kinases inhibited with less than 100-fold selectivity relative to BTK (IC50 = 0.5 nM). The closest off-targets are primarily other Tec family kinases, such as TEC (IC50 = 10 nM; 20-fold selective) and ITK (IC50 = 15 nM; 30-fold selective). In contrast, the first-generation covalent inhibitor ibrutinib has significant off-target activity against kinases such as EGFR, JAK3, and SRC family kinases, which are associated with adverse effects and can confound experimental interpretation.

Evidence DimensionKinase Selectivity (IC50)
Target Compound DataBTK: 0.5 nM; TEC: 10 nM; ITK: 15 nM. >100-fold selectivity against most of a 384-kinase panel.
Comparator Or BaselineIbrutinib: Known off-target inhibition of EGFR, SRC-family, JAK3, and other kinases.
Quantified DifferenceDemonstrates a much cleaner kinase inhibition profile compared to the promiscuous activity of ibrutinib.
ConditionsBiochemical kinase panel screening assays.

High selectivity ensures that observed biological effects in cellular and in vivo models are attributable to BTK inhibition, increasing data quality and reproducibility.

Excellent Oral Bioavailability Profile for Reliable In Vivo Dosing

BMS-986142 demonstrates high to excellent oral bioavailability across multiple preclinical species, a critical parameter for ensuring consistent and effective compound exposure in animal studies. The absolute oral bioavailability was measured to be 93% in mice, 67% in rats, and 100% in dogs. This high degree of absorption simplifies dosing calculations and reduces variability between subjects compared to compounds with poor or erratic oral uptake.

Evidence DimensionAbsolute Oral Bioavailability (%)
Target Compound DataMouse: 93%; Rat: 67%; Dog: 100%
Comparator Or BaselineGeneric poorly soluble/absorbed tool compounds.
Quantified DifferenceExhibits high and consistent oral bioavailability suitable for robust in vivo experiments.
ConditionsMultispecies pharmacokinetic studies.

High oral bioavailability is a key procurement-relevant property that ensures reliable drug exposure in animal models, leading to more reproducible and interpretable in vivo efficacy data.

In Vitro and In Vivo Studies Requiring Transient BTK Inhibition

The reversible, non-covalent binding mechanism makes BMS-986142 the appropriate choice for experiments designed to assess the effects of BTK inhibition over a defined time course, including washout studies to measure the rate of signaling recovery.

Preclinical Efficacy Testing in Autoimmune Disease Models

With demonstrated high oral bioavailability in rodents (93% in mice, 67% in rats) and proven efficacy in murine arthritis models, this compound is well-suited for oral dosing in preclinical studies of rheumatoid arthritis, lupus, and other BTK-mediated autoimmune conditions.

Pathway Analysis Where High Target Selectivity is Paramount

For cellular assays designed to isolate the specific downstream effects of BTK signaling, the highly selective kinase profile of BMS-986142 minimizes the risk of confounding data that can arise from off-target inhibition of other kinases, a known issue with first-generation covalent inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

572.22351178 Da

Monoisotopic Mass

572.22351178 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PJX9GH268R

Wikipedia

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Dates

Last modified: 08-15-2023
1: Watterson SH, De Lucca GV, Shi Q, Langevine CM, Liu Q, Batt DG, Beaudoin Bertrand M, Gong H, Dai J, Yip S, Li P, Sun D, Wu DR, Wang C, Zhang Y, Traeger SC, Pattoli MA, Skala S, Cheng L, Obermeier MT, Vickery R, Discenza LN, D'Arienzo CJ, Zhang Y, Heimrich E, Gillooly KM, Taylor TL, Pulicicchio C, McIntyre KW, Galella MA, Tebben AJ, Muckelbauer JK, Chang C, Rampulla R, Mathur A, Salter-Cid L, Barrish JC, Carter PH, Fura A, Burke JR, Tino JA. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl )-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. J Med Chem. 2016 Oct 13;59(19):9173-9200. PubMed PMID: 27583770.

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